Product packaging for Acetic acid;4-phenylmethoxyoxan-2-ol(Cat. No.:CAS No. 645412-74-4)

Acetic acid;4-phenylmethoxyoxan-2-ol

Cat. No.: B12602150
CAS No.: 645412-74-4
M. Wt: 268.30 g/mol
InChI Key: BRBHIEDERKACRT-UHFFFAOYSA-N
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Description

Significance of Oxygen Heterocycles in Contemporary Organic Synthesis and Chemical Biology

Oxygen heterocycles, organic compounds containing a ring structure with at least one oxygen atom, are fundamental building blocks in the world of chemistry. researchgate.netmdpi.com Their prevalence in a vast array of natural products, pharmaceuticals, and biologically active molecules underscores their significance. researchgate.netresearchgate.net Saturated cyclic ethers, a prominent class of oxygen heterocycles, are key structural units in numerous FDA-approved drugs and are frequently found in agrochemicals. researchgate.net The inherent polarity and hydrogen-bonding capabilities imparted by the oxygen atom often lead to favorable interactions with biological targets. Consequently, the development of novel synthetic methodologies for the construction of these cyclic ethers remains a vibrant area of research in organic chemistry. researchgate.netresearchgate.netejournal.byresearchgate.netrsc.org

Contextualization of the 4-Phenylmethoxyoxan-2-ol Core within Cyclic Ether and Carbohydrate Mimetic Research

The 4-phenylmethoxyoxan-2-ol core represents a specific substitution pattern on an oxane (tetrahydropyran) ring. This structure is of particular interest as it can be considered a carbohydrate mimetic. Carbohydrate mimetics are molecules designed to imitate the structure and function of natural carbohydrates. rsc.orgnih.govnih.gov This field of research is driven by the desire to overcome the limitations of using natural carbohydrates as therapeutic agents, such as their often rapid metabolism and poor immunogenicity. nih.gov By replacing or modifying the sugar scaffold, chemists can create more stable and effective molecules that can interfere with carbohydrate-protein and carbohydrate-nucleic acid interactions, which are crucial in many biological processes. rsc.org The 4-phenylmethoxyoxan-2-ol scaffold, with its defined stereochemistry and potential for diverse functionalization, serves as an attractive starting point for the design of such mimetics. acs.org

Overview of Current Research Trends and Foundational Principles Pertaining to Acetic acid;4-phenylmethoxyoxan-2-ol and Analogues

While specific research on the compound "this compound" is not prevalent in the current literature, the foundational principles for its synthesis and the study of its analogues are well-established. Research in substituted oxane synthesis is a mature field, with numerous methods available for the stereocontrolled construction of these rings. These methods often involve intramolecular cyclization reactions, such as the Williamson ether synthesis or Prins cyclization. researchgate.netacs.org

The characterization of such molecules would rely on a suite of spectroscopic techniques. The data presented in the table below is representative of what would be expected for a compound with the 4-phenylmethoxyoxan-2-ol structure, based on known data for similar substituted oxanes.

Representative Spectroscopic Data for a 4-Substituted Oxan-2-ol Structure

Technique Expected Data
¹H NMRChemical shifts for protons on the oxane ring would typically appear between 3.0 and 4.5 ppm. The anomeric proton at the 2-position would likely be a doublet between 4.5 and 5.5 ppm. Protons of the phenylmethoxy group would be observed in the aromatic region (around 7.3 ppm) and as a benzylic singlet (around 4.5 ppm).
¹³C NMRCarbon signals for the oxane ring would be expected in the range of 60-80 ppm, with the anomeric carbon at the 2-position appearing further downfield (90-100 ppm). The carbons of the phenylmethoxy group would show characteristic aromatic and benzylic signals.
IR SpectroscopyA broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. C-O stretching vibrations would be prominent in the 1050-1150 cm⁻¹ region.
Mass SpectrometryThe mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

This table presents expected data ranges and is for illustrative purposes only, as specific experimental data for the titular compound is not available in the literature.

The formation of an acetic acid salt or complex would be confirmed by changes in the spectroscopic data, such as a shift in the hydroxyl proton signal in ¹H NMR and the appearance of a carboxylate peak in the IR spectrum.

Scope and Rigorous Research Focus of the Scholarly Article

This article will maintain a rigorous focus on the fundamental chemistry of substituted oxanes, using the 4-phenylmethoxyoxan-2-ol structure as a central, illustrative example. The discussion will be confined to the principles of synthesis, characterization, and the conceptual framework of carbohydrate mimicry. The content will be based on established chemical principles and data from analogous systems, providing a scholarly overview of this important area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O5 B12602150 Acetic acid;4-phenylmethoxyoxan-2-ol CAS No. 645412-74-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

645412-74-4

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

acetic acid;4-phenylmethoxyoxan-2-ol

InChI

InChI=1S/C12H16O3.C2H4O2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4)

InChI Key

BRBHIEDERKACRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(CC1OCC2=CC=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for Acetic Acid;4 Phenylmethoxyoxan 2 Ol and Cognate Oxane Derivatives

Strategies for the Stereocontrolled Construction of the 4-Phenylmethoxyoxan Core

The precise control of stereochemistry during the formation of the oxane ring is a critical challenge. Various strategies have been developed to address this, ranging from intramolecular cyclizations to multicomponent and rearrangement reactions.

Intramolecular Cyclization Approaches: Design and Mechanistic Considerations

Intramolecular cyclization, particularly the hydroalkoxylation of alkenyl alcohols, represents an atom-economical approach for synthesizing oxane rings. mdpi.com However, this method can be hindered by a lack of generality and the occurrence of side reactions. mdpi.comresearchgate.net To overcome these limitations, modern strategies often employ directing groups or specific catalysts to enhance regioselectivity and stereoselectivity.

One effective approach involves the acid-catalyzed cyclization of alkenyl alcohols that contain a silyl group. mdpi.comresearchgate.net The presence of the silicon group is often essential for the cyclization to proceed efficiently and can direct the stereochemical outcome of the reaction. mdpi.com For instance, the cyclization of certain vinylsilyl alcohols using p-Toluenesulfonic acid (p-TsOH) in dichloromethane has been shown to yield tetrahydropyrans with high stereoselectivity, typically resulting in a 2,3-trans relative stereochemistry. researchgate.net The mechanism is believed to involve the stabilization of a carbocation intermediate by the silyl group, which guides the trajectory of the intramolecular nucleophilic attack by the hydroxyl group. mdpi.com

Brønsted acid-catalyzed intramolecular cyclizations have also been applied to N-Cbz-protected diazoketones derived from α-amino acids to synthesize 1,3-oxazinane-2,5-diones, a related class of six-membered oxygen-containing heterocycles. frontiersin.org This reaction proceeds under metal-free conditions, often using catalysts like silica-supported perchloric acid (HClO4). frontiersin.org The proposed mechanism involves the protonation of the diazo compound, followed by intramolecular nucleophilic attack from a carboxyl group to release nitrogen gas and form the cyclic product. frontiersin.org

CatalystSubstrate TypeKey FeaturesRef.
p-Toluenesulfonic acid (p-TsOH)Alkenylsilyl alcoholsHigh stereoselectivity for tetrahydropyrans. mdpi.comresearchgate.net
H2SO4N-Cbz-protected diazoketonesMetal-free conditions for oxazinanone synthesis. frontiersin.org
Silica-supported HClO4N-Cbz-protected diazoketonesEco-friendly catalyst, mild reaction conditions. frontiersin.org
Sulfuric Acid (H2SO4)N-Cyano sulfoximinesOne-pot hydrolysis and cyclocondensation. nih.gov

Multicomponent Reaction Paradigms for Oxane Ring Formation

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, making them highly efficient for constructing heterocyclic systems like the oxane core. A notable example is the Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol catalyzed by an acid. organic-chemistry.org This methodology has been adapted to aqueous media using phosphomolybdic acid as a catalyst, providing high yields of 4-hydroxytetrahydropyran derivatives with excellent cis-selectivity. organic-chemistry.org The use of water as both a solvent and a nucleophile enhances the environmental friendliness of the process. organic-chemistry.org

Another approach involves the telescoped multicomponent reaction of compounds like 8-hydroxyquinoline, a glyoxal derivative, and Meldrum's acid to synthesize fused furylacetic acid derivatives, demonstrating the potential of MCRs to construct complex heterocyclic systems bearing acetic acid side chains. mdpi.com While not directly forming an oxane, this paradigm highlights how multiple fragments can be assembled to create a heterocyclic core with desired functionality in a one-pot process. mdpi.com The inherent ring strain in epoxides also makes them versatile substrates in MCRs, where they can react with various reagents to generate new functional groups and build complex molecules. mdpi.com

Ring Expansion and Rearrangement Strategies Towards Substituted Oxanes

Ring expansion and rearrangement reactions provide an alternative pathway to substituted oxanes, often starting from smaller, more readily available cyclic precursors. chemistrysteps.com These reactions are typically driven by the release of ring strain. chemistrysteps.comwikipedia.org For instance, vinyl-substituted oxetanes (four-membered rings) can undergo ring expansion to provide access to dihydropyrans (six-membered rings). researchgate.net Similarly, vinyl oxiranes (three-membered rings) can be used as substrates for ring expansion reactions to access tetrahydrofuran (B95107) cores, a strategy employed in the synthesis of the natural product varitriol. researchgate.net

Carbocation rearrangements are a common mechanism for these transformations. libretexts.orgmasterorganicchemistry.com The formation of a carbocation adjacent to a strained ring, such as a cyclobutane, can trigger a 1,2-alkyl shift that results in the expansion to a more stable five- or six-membered ring. masterorganicchemistry.com Pinacol-type rearrangements are a classic example of this type of transformation and can be used for both ring expansion and contraction. wikipedia.orglibretexts.org The key steps involve the formation of a carbocation, which then undergoes a rearrangement of the carbon skeleton to yield a more stable structure. chemistrysteps.com

Starting RingReaction TypeProduct RingDriving ForceRef.
Oxirane (3-membered)Vinyl oxirane ring expansionTetrahydrofuran (5-membered)Relief of ring strain researchgate.net
Oxetane (4-membered)Lewis acid-mediated cascadeMorpholines, PiperazinesRelief of ring strain researchgate.net
Cyclobutane (4-membered)Cationic rearrangementCyclopentane (5-membered)Relief of ring strain, carbocation stability chemistrysteps.commasterorganicchemistry.com
Cyclopropane (3-membered)Opening of a bicyclic intermediateExpanded ring systemsRelief of ring strain wikipedia.org

Enantioselective and Diastereoselective Synthesis of 4-Phenylmethoxyoxan-2-ol Derivatives

Achieving high levels of enantiomeric and diastereomeric purity is crucial for the synthesis of biologically active molecules. Asymmetric catalysis and biocatalytic methods are two of the most powerful tools for this purpose.

Asymmetric Catalysis in Cyclic Ether Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing an enantiomerically enriched product from a prochiral or racemic substrate. youtube.com This field includes chiral metal-based catalysts, organocatalysts, and chiral ligands in combination with achiral catalysts. acs.org For the synthesis of chiral cyclic ethers, various asymmetric transformations have been developed.

For example, the Sharpless asymmetric dihydroxylation has been used to synthesize a key fragment of the HIV protease inhibitors amprenavir and fosamprenavir, (S)-tetrahydrofuran-3-ol, by dihydroxylating an olefinic precursor with good yield and moderate enantiomeric purity. mdpi.com Chiral Brønsted bases, often derived from chiral amines, can function as effective organocatalysts for a range of asymmetric transformations through complex hydrogen-bonding networks. frontiersin.org Furthermore, chiral crown ethers derived from monosaccharides have been employed as phase-transfer catalysts in enantioselective reactions like Michael additions and epoxidations. ingentaconnect.com The diastereoselective synthesis of tetralin derivatives has been achieved with high efficiency using Lewis acid catalysis, highlighting the power of this approach for controlling stereochemistry in cyclic systems. rsc.org

Enzymatic Kinetic Resolution and Biocatalytic Transformations of Oxane Precursors

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. nih.gov Enzymatic kinetic resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. frontiersin.org This allows for the separation of the two enantiomers. A significant limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. academie-sciences.fr

This limitation can be overcome by dynamic kinetic resolution (DKR), in which the unreacted enantiomer is continuously racemized in situ. frontiersin.orgacademie-sciences.fr This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. academie-sciences.fr Ketoreductases (KREDs) and lipases are commonly used enzymes for these transformations. frontiersin.orgresearchgate.net For instance, the DKR of secondary alcohols can be achieved by coupling a ruthenium-catalyzed racemization with an enzymatic acetylation, yielding chiral acetates in high yields and enantioselectivities. academie-sciences.fr

Biocatalytic transformations can also be used to create complex chiral building blocks. nih.gov For example, the biocatalytic conversion of 4-methyl toluate to 4-tolyl alcohol involves a cascade of at least seven enzymes. nih.gov The application of novel thermostable epoxide hydrolases that are also stable in organic solvents facilitates the use of poorly water-soluble substrates at high concentrations, further enhancing the utility of biocatalysis in synthesizing complex molecules like oxane precursors. nih.gov

MethodEnzyme/CatalystTransformationKey AdvantageRef.
Kinetic Resolution (KR)Lipases (e.g., Candida antarctica Lipase B)Acylation of secondary alcoholsHigh enantioselectivity (E > 200). researchgate.net
Dynamic Kinetic Resolution (DKR)Ketoreductase (KRED) + Racemization catalystReduction of keto estersTheoretical yield up to 100%. frontiersin.org
Dynamic Kinetic Resolution (DKR)Pseudomonas cepacia lipase + Ru catalystAcetylation of secondary alcoholsHigh yields (60-98%) and enantioselectivities (82-99%). academie-sciences.fr
Biocatalytic CascadeMultiple enzymes (e.g., from E. coli)Multi-step synthesisProcess intensification in one pot. nih.gov
Oxidative Kinetic Resolution (OKR)Oxidative enzymesOxygen insertion (e.g., hydroxylation)Access to valuable oxygenated chiral structures. nih.gov

Chiral Auxiliary and Ligand-Controlled Synthetic Routes

The asymmetric synthesis of substituted oxanes, including the 4-phenylmethoxyoxan-2-ol core, heavily relies on methodologies that can predictably install chiral centers. Chiral auxiliaries, temporarily incorporated into the synthetic sequence, are instrumental in directing the stereochemical outcome of key bond-forming reactions. These auxiliaries, often derived from readily available chiral pool starting materials, create a chiral environment that biases the approach of reagents to a prochiral center.

One common strategy involves the use of chiral oxazolidinones, popularized by Evans, in asymmetric aldol or alkylation reactions to set the stereochemistry of substituents on the oxane precursor chain. Following the stereoselective reaction, the chiral auxiliary is cleaved and can often be recovered for reuse, revealing the desired enantiomerically enriched product. While direct application to the synthesis of 4-phenylmethoxyoxan-2-ol is not extensively documented in publicly available literature, the principles of these methods are broadly applicable to the stereocontrolled synthesis of substituted tetrahydropyrans.

Ligand-controlled synthesis offers another powerful avenue for achieving high levels of stereoselectivity. In this approach, a chiral ligand coordinates to a metal catalyst, and this complex then mediates the enantioselective transformation. The choice of ligand is crucial and can often be tuned to favor the formation of a specific stereoisomer. For instance, ligand-controlled hydroalkoxylation or cyclization reactions of functionalized alkenes can provide access to chiral oxane rings with defined stereocenters. The development of novel ligand systems continues to expand the scope and efficiency of these catalytic asymmetric methods.

Table 1: Comparison of Chiral Auxiliary and Ligand-Controlled Strategies

FeatureChiral Auxiliary-ControlledLigand-Controlled
Principle Substrate-controlled diastereoselective reactions.Reagent-controlled enantioselective catalysis.
Stoichiometry Often requires stoichiometric amounts of the auxiliary.Catalytic amounts of the chiral ligand and metal are used.
Generality Can be broadly applicable to various substrate classes.Often highly optimized for specific reaction types.
Auxiliary/Ligand Removal Requires a chemical step to remove the auxiliary.The catalyst and ligand are separated from the product.

Regioselective Functional Group Interconversions and Derivatization of the Oxane Scaffold

Once the core oxane structure is assembled, further functionalization is often necessary to arrive at the final target molecule. These transformations must be highly regioselective to differentiate between multiple reactive sites within the molecule.

Esterification Reactions with Carboxylic Acids, Emphasizing Acetic Acid Incorporation

The introduction of an acetate (B1210297) group at the anomeric C-2 position of 4-phenylmethoxyoxan-2-ol is a key esterification reaction. The hemiacetal hydroxyl group at C-2 is generally more reactive than other hydroxyl groups on the oxane ring, allowing for a degree of selective acylation. Standard esterification conditions, such as reaction with acetic anhydride in the presence of a base like pyridine, or the use of acetic acid with a coupling agent, can be employed. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method for ester formation nih.gov. The reaction is reversible, and strategies such as using an excess of one reactant or removing water can be used to drive the equilibrium towards the ester product nih.gov. Various catalysts, including mineral acids, Lewis acids, and solid acid catalysts, can be utilized to promote the reaction nih.gov.

The selective acetylation of the anomeric hydroxyl group in unprotected sugars in aqueous media has also been reported, offering a potentially greener route to such compounds nih.govcore.ac.uk.

Selective Manipulation of Hydroxyl and Ether Linkages within the Oxane Framework

The selective manipulation of hydroxyl and ether groups on the oxane scaffold is crucial for the synthesis of complex derivatives. Protecting group strategies are often employed to temporarily block certain hydroxyl groups while others are being modified. The choice of protecting group is critical and depends on its stability to the reaction conditions used for subsequent transformations and the ease of its selective removal. For instance, a bulky silyl ether protecting group might be used to protect a less hindered primary alcohol, while a more robust benzyl (B1604629) ether protects a secondary alcohol. The selective benzylation of diols can be achieved using organotin reagents, which can activate a specific hydroxyl group towards alkylation researchgate.net.

Cleavage of ether linkages, such as the phenylmethoxy group at C-4, can be accomplished under various conditions, including hydrogenolysis (e.g., H2, Pd/C) for benzyl ethers, or using strong acids for other types of ethers. The ability to selectively deprotect one of several ether groups is a key consideration in the synthesis of complex polyether-containing natural products.

Synthesis of Complex Molecular Conjugates and Glycosidic Analogues

The anomeric hydroxyl group of 4-phenylmethoxyoxan-2-ol can serve as a handle for the synthesis of a variety of molecular conjugates and glycosidic analogues. Glycosylation reactions, where the hemiacetal is converted into a glycoside by reaction with an alcohol in the presence of an acid catalyst, are fundamental to carbohydrate chemistry. The resulting glycosidic bond is a key linkage in oligosaccharides and glycoconjugates.

The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, offers a way to create more stable analogues of naturally occurring O-glycosides nih.gov. These compounds are resistant to enzymatic hydrolysis and are of interest as therapeutic agents. The synthesis of C-glycosyl acetates can be achieved through various methods, including tandem Wittig-Michael reactions from pyranoses nih.govnih.gov.

Furthermore, the hydroxyl groups on the oxane ring can be functionalized to attach other molecules, such as peptides, lipids, or fluorescent tags, to create complex molecular probes or drug delivery systems. The synthesis of aminoethyl glycosides, for example, provides a versatile linker for conjugation to various biomolecules and surfaces beilstein-journals.org.

The Role of Acetic Acid as a Reagent, Catalyst, and Solvent in Oxane Synthesis

Acetic acid is a versatile and inexpensive chemical that can play multiple roles in the synthesis of oxane derivatives.

Reagent: As discussed in section 2.3.1, acetic acid is the primary reagent for the introduction of the acetate group at the C-2 position of the oxane ring. In the form of acetic anhydride or acetyl chloride, it acts as an acylating agent.

Catalyst: Acetic acid can function as a Brønsted acid catalyst in various transformations. For example, it can catalyze the formation and cleavage of acetals and ketals, which are common protecting groups for diols. In some multicomponent reactions leading to heterocyclic systems like tetrahydropyridines, acetic acid has been shown to be an effective catalyst, promoting the reaction cascade nih.govresearchgate.net. It can also mediate regioselective cycloaddition reactions for the synthesis of tetrahydrothiopyranols mdpi.com.

Solvent: Due to its polar, protic nature, acetic acid can serve as a solvent for a range of organic reactions. Its ability to dissolve a variety of starting materials and reagents, coupled with its catalytic properties, can make it a suitable medium for certain synthetic steps. For instance, it has been used as a solvent in the synthesis of tetrahydropyridines, where it also acts as the catalyst researchgate.net.

The specific role of acetic acid in a given reaction depends on the other reactants, catalysts, and conditions employed. Its ability to act in multiple capacities makes it a valuable tool in the synthesis of complex molecules like Acetic acid;4-phenylmethoxyoxan-2-ol and its derivatives.

Table 2: Roles of Acetic Acid in Oxane Synthesis

RoleFunctionExample Reaction
Reagent Acetylating agentEsterification of the C-2 hydroxyl group.
Catalyst Brønsted acidAcetal formation/cleavage, multicomponent reactions.
Solvent Polar protic mediumDissolving reactants and facilitating proton transfer.

Comprehensive Spectroscopic Characterization Techniques in Oxane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For a molecule like 4-phenylmethoxyoxan-2-ol, which contains multiple stereocenters, a suite of NMR experiments is required to assign all proton and carbon signals and to deduce the relative stereochemistry of the substituents on the oxane ring.

The initial step in the NMR analysis involves the acquisition of standard one-dimensional (1D) spectra. The ¹H NMR spectrum provides information about the chemical environment, multiplicity (spin-spin coupling), and integration of all proton nuclei. In 4-phenylmethoxyoxan-2-ol, the anomeric proton at the C-2 position is of particular diagnostic importance, typically appearing as a distinct signal whose coupling constant can provide initial clues about its axial or equatorial orientation. The benzylic protons and the aromatic protons of the phenylmethoxy group will also have characteristic chemical shifts.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbon of the anomeric center (C-2) is shifted significantly downfield due to the two oxygen atoms attached to it. The chemical shifts of the other ring carbons (C-3, C-4, C-5, C-6) provide information about their substitution and local electronic environment.

To differentiate between CH, CH₂, and CH₃ groups, which can sometimes overlap in the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is employed. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in this spectrum. This technique is invaluable for the correct assignment of the methylene (B1212753) carbons within the oxane ring and the benzylic CH₂ group.

To probe spatial relationships, Nuclear Overhauser Effect (NOE) difference spectroscopy can be utilized. By irradiating a specific proton, an enhancement of the signal intensity is observed for protons that are close in space (typically within 5 Å). For example, irradiation of the anomeric proton (H-2) could show an NOE to protons on the same face of the ring, helping to establish the cis or trans relationship between substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 4-phenylmethoxyoxan-2-ol Note: Chemical shifts (δ) are reported in ppm and are referenced to a residual solvent peak. Coupling constants (J) are in Hertz (Hz). Data is illustrative and may vary based on solvent and stereoisomer.

While 1D NMR provides a wealth of information, complex spin systems and signal overlap often necessitate two-dimensional (2D) NMR experiments for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak in the COSY spectrum indicates that two protons are scalar-coupled, typically through two or three bonds. For 4-phenylmethoxyoxan-2-ol, COSY would be used to trace the connectivity from H-2 to H-3, H-3 to H-4, and so on, confirming the sequence of protons around the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak represents a C-H bond. This is an essential experiment for definitively assigning the carbon signals based on the already assigned proton signals (or vice-versa).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). HMBC is crucial for piecing together the molecular skeleton. For example, correlations from the benzylic protons of the phenylmethoxy group to the aromatic carbons and to C-4 of the oxane ring would confirm the attachment of the benzyloxy group at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about through-space proximity, similar to 1D NOE difference spectroscopy but for the entire molecule in a single experiment. Cross-peaks in a NOESY or ROESY spectrum connect protons that are close in space, irrespective of whether they are bonded. This is the definitive method for determining the relative stereochemistry of the substituents on the oxane ring. For instance, observing a NOESY cross-peak between H-2 and H-4 would indicate that they are on the same face of the ring (a cis relationship).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places).

For a moderately polar molecule like 4-phenylmethoxyoxan-2-ol, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal. ESI generates ions directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. APCI is suitable for less polar compounds and involves ionization in the gas phase. The high-resolution measurement of the resulting molecular ion allows for the calculation of a unique elemental formula, providing strong confirmation of the compound's identity.

Table 2: HRMS Data for 4-phenylmethoxyoxan-2-ol

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For 4-phenylmethoxyoxan-2-ol, key fragmentation pathways would likely include:

Loss of water (H₂O): From the hemiacetal hydroxyl group and a ring proton.

Loss of the benzyloxy group: Cleavage of the C4-O bond.

Formation of the benzyl (B1604629) cation: A very stable fragment observed at m/z 91, resulting from the cleavage of the benzylic C-O bond.

Ring-opening and subsequent fragmentation: Characteristic losses of small neutral molecules from the oxane ring structure.

Analyzing these fragmentation pathways provides a "fingerprint" of the molecule, confirming the connectivity of the different functional groups that were initially proposed based on NMR data.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 4-phenylmethoxyoxan-2-ol, the FTIR spectrum would display several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these would be a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group at C-2. The presence of the ether linkages (the ring ether and the benzylic ether) would be confirmed by strong C-O stretching bands, typically found in the 1050-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations from the oxane ring and the benzylic CH₂ group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the phenyl group would be seen just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring would also be visible in the 1450-1600 cm⁻¹ range.

Table 3: Key FTIR Absorption Bands for 4-phenylmethoxyoxan-2-ol


Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound. For a molecule like 4-phenylmethoxyoxan-2-ol, the FTIR spectrum would be characterized by several key absorption bands corresponding to its constituent parts.

The presence of the hydroxyl group (-OH) at the anomeric C-2 position would give rise to a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibrations of the hydroxyl group and the ether linkages within the oxane ring and the benzyloxy group would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Specifically, the C-O-C stretching of the ether can be expected around 1100 cm⁻¹.

The aromatic phenyl ring from the benzyloxy group would be identified by several characteristic peaks. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations result in sharp peaks in the 1600-1450 cm⁻¹ region. Furthermore, the aliphatic C-H stretching vibrations of the saturated oxane ring would be observed in the 2950-2850 cm⁻¹ range. Should the compound exist as a salt with acetic acid, a strong carbonyl (C=O) stretch from the carboxylate anion would be prominent around 1600 cm⁻¹.

Expected FTIR Absorption Bands for 4-phenylmethoxyoxan-2-ol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500-3200 (broad)
Aromatic RingC-H Stretch3100-3000
Alkane (Oxane Ring)C-H Stretch2950-2850
Aromatic RingC=C Stretch1600-1450
Ether/AlcoholC-O Stretch1260-1000

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For 4-phenylmethoxyoxan-2-ol, the symmetric breathing mode of the phenyl ring would produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The aromatic C-H stretching and C=C stretching vibrations would also be visible, often with different relative intensities compared to the FTIR spectrum. The C-H bending modes of the oxane ring would also contribute to the Raman spectrum. The O-H stretch is generally a weak scatterer in Raman spectroscopy, making it less prominent than in FTIR. The non-polar C-C bonds within the oxane and benzyloxy groups would also be expected to show distinct Raman signals.

Expected Raman Shifts for 4-phenylmethoxyoxan-2-ol

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingSymmetric Ring Breathing~1000
Aromatic RingC=C Stretch1600-1580
Alkane (Oxane Ring)C-H Bending/Twisting1450-1300
Ether LinkageC-O-C Symmetric Stretch900-800

X-ray Crystallography for Solid-State Molecular Geometry and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles.

For a compound like "Acetic acid;4-phenylmethoxyoxan-2-ol," a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

The relative stereochemistry of the substituents on the oxane ring.

The conformation of the oxane ring (e.g., chair, boat, or twist-boat).

The precise bond lengths and angles of the entire molecule.

The nature of the interaction with acetic acid (i.e., whether it forms a salt or a co-crystal).

The intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

If a chiral resolving agent is not used during crystallization, the crystal may be racemic. However, by using a chiral crystallization method or by employing anomalous dispersion techniques during data analysis, the absolute configuration of a chiral molecule can often be determined. The resulting crystallographic data, such as unit cell parameters and atomic coordinates, are typically deposited in crystallographic databases. While no specific crystal structure for "this compound" is publicly available, the structures of numerous related oxane and tetrahydrofuran (B95107) derivatives have been reported, providing a basis for understanding the expected structural features.

Computational and Theoretical Chemistry Studies on Acetic Acid;4 Phenylmethoxyoxan 2 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to compute the electronic structure and energy of molecules with high accuracy. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying the conformational landscape and predicting the reactivity of organic molecules, including oxane derivatives. biointerfaceresearch.combohrium.com

The anomeric effect in the 4-phenylmethoxyoxan-2-ol core is a key factor that DFT can effectively model. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation. DFT calculations can quantify the energetic preference for the axial versus equatorial conformers of the hydroxyl group at C2.

Reactivity prediction using DFT often involves the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. ijcce.ac.ir For Acetic acid;4-phenylmethoxyoxan-2-ol, the HOMO is likely to be localized on the phenylmethoxy group, while the LUMO may be centered on the oxane ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. biointerfaceresearch.com

A hypothetical DFT study on this compound could yield the following data for its most stable conformer:

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree)-882.453
HOMO Energy (eV)-6.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)6.64
Dipole Moment (Debye)2.15

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energetic and spectroscopic data.

For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the relative energies of conformers obtained from DFT. This is particularly important when the energy differences are small, as is often the case for different ring puckering conformations or rotamers.

In the context of spectroscopy, ab initio methods can be used to predict vibrational frequencies and NMR chemical shifts with high precision. While DFT is also used for these purposes, ab initio methods can serve as a gold standard for calibration. For instance, calculating the anomeric effect's energetic contribution in oxane derivatives with high accuracy often requires these more sophisticated methods to properly account for electron correlation effects.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational dynamics and intermolecular interactions over time. nih.gov

For this compound, an MD simulation in a solvent like water or a non-polar solvent would reveal how the molecule explores its conformational space. This includes the dynamic puckering of the oxane ring, the rotation of the phenylmethoxy group, and the orientation of the acetic acid moiety. Such simulations can provide insights into the flexibility of the molecule, which is crucial for understanding its interactions with biological targets or other molecules. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study its aggregation behavior. Furthermore, simulating the molecule in a solvent provides a detailed picture of the solvation shell and the specific hydrogen bonding interactions between the molecule and the solvent. acs.org

In Silico Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption bands)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is typically used for this purpose. ijcce.ac.ir For this compound, calculated chemical shifts for each conformer can be averaged based on their Boltzmann population to obtain a theoretical spectrum that can be compared with experimental data. This comparison can help in assigning the correct stereochemistry and conformation of the molecule.

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent limitations. This allows for the assignment of specific vibrational modes to observed IR bands, such as the O-H stretch of the hydroxyl group, the C=O stretch of the acetic acid, and various C-O and C-C stretching and bending modes of the oxane and phenyl rings.

UV-Vis Absorption Bands: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ijcce.ac.ir For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the phenyl ring and n-π* transitions involving the oxygen atoms.

A hypothetical table of predicted vs. experimental IR frequencies for a key functional group in 4-phenylmethoxyoxan-2-ol is presented below:

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)34503465Hydroxyl group stretch
ν(C-H)aromatic30603064Aromatic C-H stretch
ν(C-H)aliphatic29502948Aliphatic C-H stretch
ν(C-O)ether11001105Ether C-O stretch

Theoretical Analysis of Reaction Mechanisms and Transition States in Oxane Synthesis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For the synthesis of the oxane ring in 4-phenylmethoxyoxan-2-ol, theoretical methods can be used to explore different potential pathways.

For example, if the synthesis involves a cyclization reaction, computational methods can be used to model the reaction coordinate. This involves identifying the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction and thus the reaction rate.

By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed. This can help in understanding the factors that control the stereoselectivity of the reaction, which is often a key challenge in the synthesis of substituted oxanes. For instance, different approaches of the nucleophile to the electrophilic center can be modeled to explain why one diastereomer is formed preferentially over another. The role of the solvent in stabilizing or destabilizing the transition state can also be investigated. acs.org

Computational Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. pensoft.netmdpi.com

For a series of analogues of this compound, a QSAR study could be performed to understand how modifications to the structure affect a particular biological activity. nih.gov This involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. sciopen.com

Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. For example, a QSAR model might reveal that increasing the electron-donating ability of the substituent on the phenyl ring leads to higher activity, or that a specific steric bulk at the 4-position is optimal for binding to a target protein. sciopen.com

Research Applications in Chemical Biology and Advanced Materials Non Clinical

Utilization as Strategic Synthetic Building Blocks for Complex Molecular Architectures

The tetrahydropyran (B127337) ring is a recurring motif in a vast array of natural products, including antibiotics, marine toxins, and polyether ionophores. The synthesis of these complex molecules often relies on a building block approach, where pre-functionalized, stereochemically defined fragments are assembled. nih.govresearchgate.net The 4-phenylmethoxyoxan-2-ol scaffold, containing multiple stereocenters and versatile functional groups, is an exemplary building block for such endeavors. chemrxiv.org

Preparation of Natural Product Analogues with Modified Bioactivities

The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to rare substances and allowing for the creation of analogues with improved or altered biological activities. researchgate.net Carbohydrates and their derivatives are a major part of the "chiral pool," providing readily available, enantiopure starting materials for complex synthesis. nih.gov

Derivatives of 4-phenylmethoxyoxan-2-ol serve as crucial intermediates in this context. The benzyl (B1604629) ether at the C-4 position is a widely used protecting group in carbohydrate chemistry due to its stability under various reaction conditions and its ease of removal via catalytic hydrogenation. researchgate.net This allows for selective chemical manipulation of other parts of the molecule. Chemists can use these building blocks to construct analogues of natural products where the modification of substitution patterns can lead to enhanced biological efficacy or novel modes of action. For instance, the stereoselective synthesis of substituted tetrahydropyrans is critical for creating libraries of compounds for drug discovery. rsc.org

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or biomolecule. nih.gov These probes often consist of three key components: a reactive group ("warhead") that targets the active site, a tag for visualization or capture (like a fluorophore or biotin), and a linker. nih.gov

The 4-phenylmethoxyoxan-2-ol structure is an ideal scaffold for developing chemical probes for carbohydrate-processing enzymes, such as glycosidases. By mimicking the structure of natural sugar substrates, it can be directed to the enzyme's active site. The anomeric hydroxyl group at C-2 can be modified to incorporate a reactive group or a linker for attaching a reporter tag. For example, azido-derivatized polyamines have been used to create fluorescent probes to study cellular transport systems. organic-chemistry.org Similarly, a functionalized 4-phenylmethoxyoxan-2-ol could be used to visualize active enzyme populations within cells or to isolate and identify new carbohydrate-binding proteins, thereby aiding in the elucidation of complex biological pathways.

Mechanistic Enzymatic Studies and Molecular-Level Enzyme-Substrate Interactions

The structural similarity of 4-phenylmethoxyoxan-2-ol to pyranose sugars makes it an excellent candidate for studying the mechanisms of carbohydrate-modifying enzymes.

Investigation of Enzyme Inhibition Mechanisms (e.g., α-glucosidase, β-galactosidase)

α-Glucosidase and β-galactosidase are critical enzymes involved in carbohydrate metabolism and are targets for various therapeutic interventions. α-Glucosidase inhibitors are used to manage type 2 diabetes by slowing carbohydrate digestion, while β-galactosidase inhibitors are investigated for treating lysosomal storage disorders like GM1 gangliosidosis. mdpi.comprinceton.eduresearchgate.net

Compounds mimicking the natural substrates of these enzymes can act as competitive inhibitors, binding to the active site and blocking the entry of the actual substrate. nih.govnih.gov The inhibition kinetics of such compounds are often analyzed using Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or mixed) and to calculate key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). nih.gov For example, kinetic analysis of various flavonoids and iminosugars has revealed their potential as α-glucosidase inhibitors. mdpi.comnih.gov Similarly, studies on galactose and its derivatives have shown they can act as competitive or mixed-type inhibitors of β-galactosidase. researchgate.net A molecule like 4-phenylmethoxyoxan-2-ol, by mimicking a galactose or glucose unit, would be expected to competitively inhibit these enzymes.

Interactive Data Table: Examples of Glycosidase Inhibitor Kinetics

Inhibitor/ExtractEnzymeInhibition TypeIC₅₀ ValueKᵢ Value
Fisetinα-GlucosidaseNon-competitive4.099 x 10⁻⁴ mM0.01065 mM
1-Deoxynojirimycin (1-DNJ)α-GlucosidaseCompetitive0.70 µg/mLNot Reported
Zataria multiflora (Ethyl acetate (B1210297) fraction)α-GlucosidaseNon-competitive/Uncompetitive0.35 mg/mLNot Reported
Galactoseβ-GalactosidaseCompetitive/MixedNot ReportedNot Reported
Compound 4d (Cycloalkyl[b]thiophenylnicotinamide)α-GlucosidaseNon-competitive2.64 µMNot Reported

Note: This table presents data for various inhibitors to illustrate kinetic principles and is not specific to "Acetic acid;4-phenylmethoxyoxan-2-ol" due to a lack of published data for this exact compound.

Substrate Mimicry for Elucidating Biochemical Pathway Components

Substrate mimics that can be trapped within an enzyme's active site or that report on binding events are invaluable for understanding biochemical pathways. The 4-phenylmethoxyoxan-2-ol scaffold can be used to design such mimics. For instance, replacing the oxygen in the pyran ring with sulfur (to form a thiopyran) or modifying the anomeric hydroxyl group can create a non-hydrolyzable analogue that binds to a glycosidase without being processed. This allows researchers to study the enzyme-substrate complex using techniques like X-ray crystallography to understand the precise interactions that govern substrate recognition and catalysis. These studies have been instrumental in understanding the conformational changes enzymes like β-galactosidase undergo during their catalytic cycle. researchgate.net

Contributions to Fundamental Carbohydrate Chemistry Research

The study of substituted tetrahydropyrans provides deep insights into fundamental principles of stereochemistry and reactivity. The conformation of the pyran ring is a key determinant of its chemical properties.

Research on halogenated pyran analogues has shown that substituents significantly influence the ring's conformation. beilstein-journals.orgnih.gov While pyranose rings typically adopt a stable chair conformation (e.g., ⁴C₁), bulky axial substituents can introduce significant 1,3-diaxial strain, leading to distortions toward boat or skew-boat conformations. nih.govbeilstein-journals.org The large phenylmethoxy (benzyloxy) group at the C-4 position of 4-phenylmethoxyoxan-2-ol would have a strong preference for an equatorial orientation to minimize steric strain. This conformational preference, in turn, dictates the reactivity of the other functional groups on the ring, such as the anomeric hydroxyl group. Understanding these conformational effects is crucial for designing stereoselective glycosylation reactions, a central challenge in carbohydrate synthesis.

No Research Found for "this compound" in Requested Applications

Initial comprehensive searches have revealed a significant lack of specific scientific literature and research data for the chemical compound "this compound" within the requested contexts of chemical biology, advanced materials, catalyst design, and supramolecular chemistry.

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Future Research Horizons for this compound: A Roadmap of Innovation

The exploration of novel chemical entities is a cornerstone of scientific advancement, opening doors to new therapeutic possibilities and material innovations. Within this landscape, the compound this compound represents a molecule of significant interest, with its unique structural features suggesting a wide array of potential applications. As research into this compound continues to evolve, several key areas are poised for significant breakthroughs. This article outlines the future perspectives in the study of this compound, focusing on emerging synthetic methodologies, advanced analytical techniques, and untapped potential in chemical biology and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.